Chemical structure and physicochemical properties of 6-(Difluoromethyl)indoline-2,3-dione
Chemical structure and physicochemical properties of 6-(Difluoromethyl)indoline-2,3-dione
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive scientific overview of 6-(difluoromethyl)indoline-2,3-dione, a fluorinated heterocyclic compound positioned at the intersection of established pharmacology and modern medicinal chemistry. The strategic incorporation of a difluoromethyl group onto the versatile isatin (indoline-2,3-dione) core presents a compelling molecular architecture for researchers in drug development. This document elucidates the compound's chemical structure, physicochemical properties, representative synthesis, and characterization methodologies. Furthermore, it explores the rationale behind its potential applications in oncology and other therapeutic areas, offering field-proven insights into its value as a lead compound. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their work.
The Scientific Rationale: Isatin and Strategic Fluorination
The isatin (1H-indole-2,3-dione) nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, heterocyclic structure is capable of engaging with a wide array of biological targets through various non-covalent interactions. Isatin and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The field of drug design has increasingly turned to strategic fluorination to enhance the druglike properties of lead compounds.[3] The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups. It can act as a hydrogen bond donor while significantly increasing metabolic stability and modulating lipophilicity and binding affinity.[3] The synthesis of 6-(difluoromethyl)indoline-2,3-dione, therefore, represents a deliberate molecular hybridization strategy, combining the proven biological relevance of the isatin core with the pharmacokinetic advantages of difluorination.[4]
Chemical Structure and Physicochemical Properties
A precise understanding of a compound's structure and physicochemical characteristics is fundamental to all subsequent experimental design and interpretation.
Core Structure and Identifiers
6-(Difluoromethyl)indoline-2,3-dione is an indole derivative characterized by ketone functionalities at the C2 and C3 positions and a difluoromethyl substituent at the C6 position of the benzene ring.[2]
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IUPAC Name: 6-(difluoromethyl)-1H-indole-2,3-dione[2]
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Synonyms: 6-(Difluoromethyl)isatin
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Molecular Formula: C₉H₅F₂NO₂[2]
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Molecular Weight: 197.14 g/mol [2]
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Canonical SMILES: C1=CC2=C(C=C1C(F)F)NC(=O)C2=O[2]
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InChI Key: OKEIDBMUBZAGTK-UHFFFAOYSA-N[2]
Physicochemical Data Summary
The following table consolidates key physicochemical data. These parameters are critical for predicting bioavailability, designing formulations, and establishing analytical methods.
| Property | Value / Description | Rationale & Significance | Source |
| Appearance | Typically a crystalline solid. | Affects handling, formulation, and dissolution rates. | [2] |
| Melting Point | Approx. 150–155 °C | Indicates purity and thermal stability. This is an approximate value for this class of compounds. | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO); insoluble in water. | Crucial for selecting solvents for synthesis, purification, and in vitro biological assays. | [2] |
| pKa | 7.65 ± 0.20 (Predicted) | The N-H proton is weakly acidic, influencing its ability to act as a hydrogen bond donor and its ionization state at physiological pH. | [5] |
| XLogP3 | 1.7 (Calculated) | This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability. | [6] |
Synthesis and Structural Elucidation
The synthesis of substituted isatins is a well-trodden path in organic chemistry, but the introduction of the difluoromethyl group requires specific considerations. The following represents a robust and logical approach to its synthesis and subsequent characterization.
Conceptual Synthetic Workflow
A standard and effective method for synthesizing isatins is the Sandmeyer synthesis, which involves the cyclization of an isonitrosoacetanilide intermediate in strong acid. The workflow below adapts this classic reaction for the target molecule.
Caption: Standardized workflow for evaluating a novel chemical entity in drug discovery.
Conclusion
6-(Difluoromethyl)indoline-2,3-dione is a compound of significant scientific interest, built upon a foundation of rational drug design principles. It merges the pharmacologically validated isatin scaffold with the advantageous properties of a difluoromethyl group. The synthetic pathways are accessible, and the methods for its definitive characterization are well-established. Its potential as a kinase inhibitor for anticancer applications is particularly compelling. [3][7]This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and evaluate this molecule as a valuable starting point for next-generation therapeutic development.
References
- EvitaChem. (n.d.). Buy 6-(Difluoromethyl)indoline-2,3-dione (EVT-12034039).
- Benchchem. (n.d.). 6-(Difluoromethyl)indoline-2,3-dione.
- Santa Cruz Biotechnology, Inc. (n.d.). 6-(Trifluoromethyl)indoline-2,3-dione.
- ChemicalBook. (n.d.). 4,6-DIFLUOROINDOLINE-2,3-DIONE CAS#: 126674-93-9.
- ECHEMI. (2026, February 17). Buy 6-(trifluoromethyl)indoline-2,3-dione from Conier Chem&Pharma Limited.
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Czeleń, P., & Szefler, B. (2026, February 13). Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
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Czeleń, P., & Szefler, B. (2026, February 13). Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (2026, January 29). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. Retrieved from [Link]
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Golen, J., & Manke, D. R. (2016, February 28). 6-Fluoro-1H-indole-2,3-dione. Semantic Scholar. Retrieved from [Link]
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Li, P., et al. (2014, June). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discovery Therapeutics, 8(3), 110-6. Retrieved from [Link]
- Kumar, A., et al. (n.d.). Recent advances in isatin-derived hybrids: promising multifunctional agents for drug development. Unpublished manuscript.
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Cheke, R. S., et al. (2022, February 22). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. Retrieved from [Link]
Sources
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